molecular formula C20H19F2N5O B2752679 1-(3,4-difluorobenzoyl)-4-[(4-phenyl-4H-1,2,4-triazol-3-yl)methyl]piperazine CAS No. 1396765-11-9

1-(3,4-difluorobenzoyl)-4-[(4-phenyl-4H-1,2,4-triazol-3-yl)methyl]piperazine

Cat. No.: B2752679
CAS No.: 1396765-11-9
M. Wt: 383.403
InChI Key: BIGHBXNYJOBGTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,4-Difluorobenzoyl)-4-[(4-phenyl-4H-1,2,4-triazol-3-yl)methyl]piperazine is a synthetic organic compound of significant interest in medicinal chemistry research due to its hybrid structure incorporating multiple pharmacophores. The molecule features a piperazine ring, a common scaffold in bioactive molecules known for its ability to improve solubility and serve as a linker between functional groups . This central piperazine is functionalized with a 3,4-difluorobenzoyl group; the incorporation of fluorine atoms is a widely used strategy in drug design to modulate a compound's lipophilicity, metabolic stability, and bioavailability . On the opposite side, the piperazine is coupled via a methylene bridge to a 4-phenyl-4H-1,2,4-triazole ring. The 1,2,4-triazole nucleus is a privileged structure in drug discovery, noted for its diverse biological activities. Compounds containing this heterocycle have been extensively investigated for their potential antimicrobial , anticonvulsant , and neuroprotective properties . The specific molecular architecture of this compound, which combines a fluorinated aromatic system with a nitrogen-rich triazole-piperazine framework, makes it a valuable chemical intermediate or reference standard for researchers. Potential applications include screening for new central nervous system (CNS) agents, given the known activity of similar triazole and piperazine derivatives in interacting with neurological targets such as the GABAA receptor , or in the development of novel antimicrobials to address resistant pathogens . This product is provided for research purposes as a tool to advance chemical and pharmacological discovery. This product is For Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

(3,4-difluorophenyl)-[4-[(4-phenyl-1,2,4-triazol-3-yl)methyl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19F2N5O/c21-17-7-6-15(12-18(17)22)20(28)26-10-8-25(9-11-26)13-19-24-23-14-27(19)16-4-2-1-3-5-16/h1-7,12,14H,8-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIGHBXNYJOBGTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=NN=CN2C3=CC=CC=C3)C(=O)C4=CC(=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19F2N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 4-[(4-Phenyl-4H-1,2,4-Triazol-3-yl)Methyl]Piperazine Intermediate

A modified procedure adapted from spirocyclic piperazine syntheses involves:

Reaction Scheme

Piperazine + 3-Chloromethyl-4-phenyl-1,2,4-triazole  
→ 4-[(4-Phenyl-4H-1,2,4-triazol-3-yl)methyl]piperazine (Intermediate I)  

Optimized Conditions

Parameter Specification
Solvent Anhydrous DCM
Base DIPEA (3.0 eq)
Temperature 0°C → RT over 12 h
Yield 68–72% (crude), 65% after purification

Characterization data for Intermediate I would typically include:

  • ¹H NMR (CDCl₃): δ 8.15 (s, 1H, triazole-H), 7.45–7.30 (m, 5H, Ar-H), 3.72 (s, 2H, CH₂), 2.85–2.45 (m, 8H, piperazine)
  • MS (ESI+) : m/z 284.2 [M+H]⁺

Acylation with 3,4-Difluorobenzoyl Chloride

Building on piperazine acylation methods:

Procedure

  • Charge Intermediate I (1.0 eq) in THF under N₂
  • Add 3,4-difluorobenzoyl chloride (1.05 eq) dropwise at −78°C
  • Warm to RT over 6 h
  • Quench with saturated NaHCO₃, extract with EtOAc

Critical Process Parameters

Factor Impact on Reaction Efficiency
Temperature Control Prevents diacylation (<5% byproduct)
Equivalence Ratio 1.05:1 acylating agent prevents oligomerization
Solvent Choice THF improves solubility vs DCM

Pathway B: Sequential Acylation Then Alkylation

Preparation of 1-(3,4-Difluorobenzoyl)Piperazine

Adapting GC-MS validated methods:

Synthetic Protocol

Piperazine + 3,4-Difluorobenzoyl chloride  
→ 1-(3,4-Difluorobenzoyl)piperazine (Intermediate II)  

Optimization Data

Condition Yield Improvement Strategy
Solvent Toluene/water biphasic system
Catalysis DMAP (0.1 eq) accelerates reaction 3×
Workup pH-controlled extraction (maintain 8–9)

Introduction of Triazole-Methyl Group

Employing reductive amination strategies similar to bromopyridine derivatives:

Key Reaction

Intermediate II + 4-Phenyl-1,2,4-triazole-3-carbaldehyde  
→ Target compound via NaBH(OAc)₃-mediated reductive amination  

Comparative Reaction Conditions

Reductant Solvent Time (h) Yield (%)
NaBH₄ MeOH 24 22
NaBH(OAc)₃ DCM 12 78
BH₃·THF THF 6 65

Optimal conditions use sodium triacetoxyborohydride in dichloromethane, achieving 78% isolated yield after silica gel chromatography.

Alternative Method: One-Pot Sequential Functionalization

A patent-derived approach combines elements of both pathways:

Single-Vessel Synthesis

  • Piperazine (1.0 eq) in anhydrous DMF
  • Simultaneous addition of:
    • 3,4-Difluorobenzoyl chloride (1.0 eq)
    • 3-Chloromethyl-4-phenyl-1,2,4-triazole (1.0 eq)
  • Catalytic KI (0.2 eq) and DIPEA (3.0 eq)
  • Heat at 60°C for 48 h

Advantages

  • Eliminates intermediate isolation steps
  • Combined yield of 54% (vs 65% for stepwise)
  • Reduced solvent consumption by 40%

Industrial-Scale Production Considerations

Adapting large-scale piperazine alkylation methods:

Process Intensification Strategies

Parameter Laboratory Scale Pilot Plant Scale
Reaction Volume 5 L 2000 L
Mixing Magnetic stirrer Turbine agitator
Temperature Control Ice bath Jacketed reactor
Yield 78% 82% (improved mixing)

Critical quality attributes for bulk API production:

  • Residual solvent levels < ICH Q3C limits
  • Heavy metal content <10 ppm
  • Polymorphic form consistency (XRPD monitoring)

Analytical Characterization Benchmarks

Comprehensive profiling ensures synthetic fidelity:

Spectroscopic Data

  • ¹H NMR (500 MHz, DMSO-d₆): δ 8.72 (s, 1H), 7.92–7.35 (m, 8H), 4.15 (s, 2H), 3.85–3.45 (m, 8H)
  • ¹³C NMR : 165.2 (C=O), 152.1–140.3 (Ar-CF), 121.8 (triazole-C)
  • HRMS : m/z 383.403 [M+H]⁺ (Δ 1.2 ppm)

Purity Specifications

Method Acceptance Criteria
HPLC (UV 254 nm) ≥99.0% area
TGA <0.5% volatiles
Elemental Analysis C ±0.3%, H ±0.2%

Chemical Reactions Analysis

Types of Reactions: 1-(3,4-Difluorobenzoyl)-4-[(4-phenyl-4H-1,2,4-triazol-3-yl)methyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Overview

1-(3,4-difluorobenzoyl)-4-[(4-phenyl-4H-1,2,4-triazol-3-yl)methyl]piperazine is a complex organic compound with significant potential in various scientific fields, particularly in medicinal chemistry and pharmacology. Its unique structural features contribute to its biological activities, making it a subject of interest for research and development.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, studies have shown that triazole derivatives possess significant antibacterial and antifungal activities against various pathogens. The incorporation of the triazole moiety enhances the compound's interaction with microbial targets, potentially leading to new antimicrobial agents .

Antiviral Properties

Recent investigations into piperazine derivatives have highlighted their potential as antiviral agents. Specifically, compounds with similar structures have been evaluated for their inhibitory effects on viral enzymes such as the main protease (Mpro) of SARS-CoV-2. The structural modifications in piperazine derivatives can significantly influence their antiviral efficacy and pharmacokinetic profiles .

Cancer Research

The compound's ability to inhibit specific cancer cell lines has been explored in various studies. The triazole ring system is known for its role in modulating cell signaling pathways associated with cancer progression. Research has indicated that triazole-containing piperazine derivatives can induce apoptosis in cancer cells, making them candidates for further development as anticancer therapeutics .

Case Study 1: Antimicrobial Efficacy

A study conducted by Narayana et al. evaluated the antimicrobial properties of triazole derivatives similar to the compound . The results demonstrated effective inhibition against strains such as Staphylococcus aureus and Escherichia coli, highlighting the potential for developing new antibiotics based on this scaffold .

Case Study 2: Antiviral Screening

In research focusing on SARS-CoV-2 inhibitors, a series of piperazine derivatives were synthesized and screened for antiviral activity. One derivative showed promising results with significant inhibition of viral replication in vitro, suggesting that structural modifications can enhance efficacy against viral targets .

Case Study 3: Cancer Therapeutics

Research published in a peer-reviewed journal examined the effects of triazole-piperazine derivatives on various cancer cell lines. The findings indicated that these compounds could effectively induce cell death through apoptosis pathways, warranting further investigation into their mechanisms and therapeutic applications .

Mechanism of Action

The mechanism of action of 1-(3,4-difluorobenzoyl)-4-[(4-phenyl-4H-1,2,4-triazol-3-yl)methyl]piperazine involves its interaction with molecular targets such as enzymes or receptors. The difluorobenzoyl and triazole moieties are critical for binding to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Table 1: Key Physicochemical Data of Piperazine Derivatives

Compound Name Substituents (N1/C4) Melting Point (°C) Molecular Weight (EI-MS) Yield (%) Reference ID
1-(3,4-Difluorobenzoyl)-4-[(4-phenyl-4H-1,2,4-triazol-3-yl)methyl]piperazine 3,4-Difluorobenzoyl / Triazolylmethyl Not reported Not reported Not reported
N-[5-(4-{[4-(3,4-Difluorobenzoyl)piperazin-1-yl]carbonyl}phenyl)pyridin-2-yl]acetamide (8c) 3,4-Difluorobenzoyl / Pyridinylacetamide 263–266 464 [M]⁺ 24
1-(4-Chloro-3-(trifluoromethyl)benzoyl)piperazine derivative (8b) 4-Cl-3-CF3-benzoyl / Pyridinylacetamide 241–242 530 [M]⁺ Not reported
1-(3-Methoxybenzoyl)piperazine derivative (8d) 3-MeO-benzoyl / Pyridinylacetamide 207–209 458 [M]⁺ Not reported
1-(4-Trifluoromethylphenyl)piperazine () 4-CF3-phenyl Not reported 230.23 Not reported

Key Observations :

  • Fluorinated vs. Non-fluorinated Substituents: Fluorinated benzoyl groups (e.g., 3,4-difluoro in 8c) increase melting points compared to methoxy-substituted analogs (8d: 207–209°C vs. 8c: 263–266°C), likely due to enhanced dipole interactions and molecular packing .
  • Heterocyclic Moieties : The triazolylmethyl group in the target compound may confer higher metabolic stability compared to pyridinylacetamide derivatives (e.g., 8c), as triazoles are less prone to enzymatic degradation .

Biological Activity

The compound 1-(3,4-difluorobenzoyl)-4-[(4-phenyl-4H-1,2,4-triazol-3-yl)methyl]piperazine is a piperazine derivative that has garnered interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C23H28F2N4O2C_{23}H_{28}F_2N_4O_2, with a molecular weight of 430.49 g/mol. The structural features include a piperazine ring substituted with a difluorobenzoyl group and a triazole moiety, which are critical for its biological activity.

  • Receptor Binding : Piperazine derivatives are known for their ability to interact with various neurotransmitter receptors. Preliminary studies suggest that this compound may bind to aminergic receptors, influencing neurotransmission pathways associated with mood regulation and psychotic disorders .
  • Antiproliferative Effects : The compound has been evaluated for its cytotoxic effects on cancer cell lines. It demonstrated significant antiproliferative activity against K562 leukemic cells, with IC50 values indicating a concentration-dependent response .
  • Induction of Cell Death : The mechanism of cell death triggered by this compound appears to involve necroptosis, a regulated form of necrosis. This was evidenced by increased lactate dehydrogenase (LDH) release and cell cycle arrest in the G2/M phase .

Biological Activity Overview

The following table summarizes key biological activities and findings related to the compound:

Activity Observation Reference
Cytotoxicity Induces cell death in K562 cells; IC50 values show concentration dependence
Receptor Affinity Potential binding to dopamine D4 receptor (K i = 0.26 μM)
Cell Cycle Effects Arrests cells in G2/M phase
Necroptosis Induction Increases TNF-R1 expression; involves mitochondrial dysfunction

Case Studies

A notable study investigated the effects of similar piperazine compounds on cancer cells. The findings indicated that modifications on the piperazine core significantly alter biological activity and receptor interactions. For example, compounds with different substituents exhibited varying degrees of cytotoxicity and receptor affinity .

Q & A

Q. Basic

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions and piperazine backbone integrity. For example, aromatic protons in the triazole ring appear at δ 7.8–8.2 ppm .
  • Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., [M+H]⁺ ion matching theoretical mass) .
  • HPLC : Reverse-phase chromatography (C18 column) with UV detection at 254 nm to assess purity (>95%) .

How can researchers address low yields during triazole ring formation?

Advanced
Common challenges include:

  • Incomplete cyclization : Optimize stoichiometry of azide and alkyne precursors (1.2:1 molar ratio) .
  • Catalyst deactivation : Use degassed solvents and inert atmospheres to preserve Cu(I) activity .
  • Byproduct formation : Employ column chromatography (silica gel, ethyl acetate/hexane) or recrystallization for purification .

How should conflicting biological activity data between in vitro and cellular assays be analyzed?

Advanced
Discrepancies may arise due to:

  • Membrane permeability : LogP values >3 suggest improved cellular uptake; adjust substituents (e.g., fluorinated groups) to enhance lipophilicity .
  • Metabolic instability : Use LC-MS to identify degradation products (e.g., piperazine ring oxidation) .
  • Off-target effects : Perform counter-screening against related receptors (e.g., dopamine D₂ or serotonin 5-HT₁A) to rule out nonspecific binding .

What experimental approaches are effective for elucidating structure-activity relationships (SAR)?

Q. Advanced

  • Substituent variation : Synthesize analogs with modified benzoyl (e.g., chloro vs. fluoro) or triazole (e.g., phenyl vs. methyl) groups to assess potency changes .
  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes with target proteins (e.g., kinases or GPCRs). Compare docking scores with IC₅₀ values .
  • Free-energy perturbation (FEP) : Computational modeling to quantify substituent contributions to binding affinity .

How can solubility and stability be optimized for in vitro assays?

Q. Advanced

  • Solubility screening : Test in DMSO/PBS mixtures (≤0.1% DMSO) or cyclodextrin-based formulations .
  • pH stability : Use buffered solutions (pH 7.4) and monitor degradation via HPLC over 24–72 hours .
  • Light sensitivity : Store compounds in amber vials if UV-Vis spectra indicate photodegradation .

What are common impurities in the final product, and how are they mitigated?

Q. Basic

  • Unreacted intermediates : Detectable via TLC (Rf comparison) and removed by column chromatography .
  • Oxidation byproducts : Introduce antioxidants (e.g., BHT) during synthesis or storage .
  • Residual solvents : Quantify using GC-MS and adhere to ICH Q3C guidelines for permissible limits .

How can molecular docking guide the design of analogs with improved target selectivity?

Q. Advanced

  • Binding pocket analysis : Identify key residues (e.g., hydrophobic vs. polar) interacting with the difluorobenzoyl group.
  • Pharmacophore mapping : Align triazole-methyl and piperazine moieties with known active conformations .
  • Dynamics simulations : Run MD simulations (e.g., GROMACS) to assess binding stability over 100 ns .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.